molecular formula C13H11BrO2 B8207977 3-Bromo-2'-methoxydiphenyl ether

3-Bromo-2'-methoxydiphenyl ether

Cat. No.: B8207977
M. Wt: 279.13 g/mol
InChI Key: GSPVEQDLDJRRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2’-methoxydiphenyl ether is an organic compound with the molecular formula C13H11BrO2 It is a brominated diphenyl ether, where a bromine atom is attached to one of the phenyl rings and a methoxy group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2’-methoxydiphenyl ether can be synthesized through several methods. One common approach involves the Ullmann reaction, where a brominated phenol reacts with a methoxy-substituted phenol in the presence of a copper catalyst. The reaction typically requires high temperatures and an inert atmosphere to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of 3-Bromo-2’-methoxydiphenyl ether may involve large-scale Ullmann coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and greener solvents is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2’-methoxydiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2’-methoxydiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2’-methoxydiphenyl ether in biological systems involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2’-methoxydiphenyl ether is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-3-(2-methoxyphenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPVEQDLDJRRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.